Cimigenoside

Catalog No.
S650370
CAS No.
27994-11-2
M.F
C35H56O9
M. Wt
620.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimigenoside

CAS Number

27994-11-2

Product Name

Cimigenoside

IUPAC Name

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol

Molecular Formula

C35H56O9

Molecular Weight

620.8 g/mol

InChI

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1

InChI Key

BTPYUWOBZFGKAI-XYGBCAHESA-N

SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O

Synonyms

cimigenol 3-O-beta-D-xylopyranoside, cimigenol 3-O-xylopyranoside, cimigenol xyloside, cimigenol-3-O-beta-D-xylopyranoside

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O

Cimigenoside is a natural compound found in various plants, including the Chinese herb Radix Stephaniae Tetrandrae (Stephania tetrandra) []. This compound has garnered increasing interest in scientific research due to its diverse potential therapeutic effects. Here's a closer look at its applications in research:

Neuroprotective effects:

Cimigenoside has been investigated for its potential to protect nerve cells from damage []. Studies suggest it may exert these effects through various mechanisms, including:

  • Inhibiting the formation of amyloid beta plaques: These plaques are a hallmark feature of Alzheimer's disease, and cimigenoside may help prevent their formation by modulating specific enzymes [].
  • Reducing oxidative stress: Cimigenoside exhibits antioxidant properties, potentially mitigating cellular damage caused by free radicals in the brain.
  • Promoting neurogenesis: Studies suggest cimigenoside may promote the growth and differentiation of new nerve cells [].

Anti-inflammatory properties:

Cimigenoside has shown promise in reducing inflammation, a key factor in various diseases. Research suggests it may achieve this by:

  • Suppressing the activity of pro-inflammatory mediators: These molecules contribute to the inflammatory response, and cimigenoside may inhibit their production [].
  • Modulating the immune system: Cimigenoside may regulate the activity of immune cells involved in inflammatory processes [].

Antitumor potential:

Cimigenoside is being explored for its potential role in cancer treatment. Studies indicate it may possess antitumor properties by:

  • Inducing cell death in cancer cells: Cimigenoside may trigger apoptosis, a form of programmed cell death, in cancer cells.
  • Inhibiting angiogenesis: This process involves the formation of new blood vessels, essential for tumor growth, and cimigenoside may hinder this process.

Other potential applications:

Cimigenoside is being investigated for its potential benefits in various other conditions, including:

  • Liver diseases: Studies suggest cimigenoside may protect liver cells from damage and promote their regeneration.
  • Cardiovascular diseases: Research indicates cimigenoside may exhibit cardioprotective effects by reducing oxidative stress and inflammation.

Cimigenoside is a bioactive compound derived from Cimicifugae Rhizoma, a traditional medicinal herb. It is recognized as a derivative of cimigenol and is characterized by its molecular formula C35H56O9C_{35}H_{56}O_9 and a molecular weight of 596.83 g/mol. The compound has garnered attention for its potential therapeutic properties, particularly in the context of cancer and inflammation .

Cimigenoside exhibits significant biological activities, including:

  • Anti-cancer Effects: It has been shown to inhibit the growth of human breast cancer cells both in vitro and in vivo by blocking the Notch signaling pathway .
  • Anti-inflammatory Properties: Studies demonstrate that Cimigenoside can reduce inflammation in models of airway inflammation, indicating its potential for treating inflammatory diseases .
  • Immunomodulatory Effects: The compound has been noted for its ability to modulate immune responses, contributing to its therapeutic potential in various conditions .

The synthesis of Cimigenoside typically involves extraction from natural sources, particularly from the roots of Cimicifuga species. While detailed synthetic routes are not extensively documented in literature, isolation techniques such as solvent extraction and chromatographic methods are commonly employed to obtain pure Cimigenoside from plant materials .

Cimigenoside is primarily explored for its applications in:

  • Pharmaceutical Development: Due to its anti-cancer and anti-inflammatory properties, it is being investigated as a potential therapeutic agent for various malignancies and inflammatory disorders .
  • Cosmetic Products: Its skin-beneficial properties may also make it suitable for inclusion in skincare formulations aimed at reducing inflammation and promoting skin health .

Cimigenoside interacts with various enzymes and proteins within biochemical pathways. Notably, it has been identified as a γ-secretase inhibitor, impacting the Notch signaling pathway critical for cell differentiation and proliferation. This interaction underscores its potential as a therapeutic agent against cancers that rely on aberrant Notch signaling . Moreover, studies suggest that Cimigenoside may enhance the efficacy of other compounds when used in combination therapies, particularly against inflammatory conditions .

Several compounds share structural or functional similarities with Cimigenoside. Here are some notable examples:

CompoundSourceKey ActivityUnique Features
Ginsenoside Rb1GinsengAnti-inflammatory, anti-cancerKnown for neuroprotective effects
Ginsenoside RdGinsengAnti-cancerExhibits cardioprotective properties
Oleanolic AcidVarious plantsAnti-inflammatory, hepatoprotectiveBroad-spectrum activity across multiple pathways
ResveratrolGrapesAntioxidant, anti-cancerStrong antioxidant properties

Cimigenoside stands out due to its specific mechanism of action as a γ-secretase inhibitor, which is less common among similar compounds. Its unique profile makes it a candidate for targeted therapies against specific cancers.

Triterpene Skeleton Formation

The biosynthesis of cimigenoside begins with the formation of its fundamental triterpene backbone through a highly conserved metabolic pathway that is characteristic of cycloartane-type triterpenes found in Cimicifuga species [15] [19]. The initial stages of triterpene skeleton formation involve the mevalonate pathway, where acetyl coenzyme A serves as the primary building block for the sequential assembly of isopentenyl pyrophosphate units [16] [36].

The committed step in triterpene biosynthesis occurs through the condensation of two farnesyl pyrophosphate molecules by squalene synthase to produce squalene, which subsequently undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene [24] [36]. This critical intermediate represents the branch point between primary sterol synthesis and specialized triterpene biosynthesis pathways [19] [24].

The cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclase enzymes, which serve as the gatekeepers in triterpene biosynthesis [24] [26]. These enzymes facilitate the formation of various triterpene scaffolds through specific conformational arrangements of the substrate molecule [36]. In the case of cimigenoside precursors, the oxidosqualene cyclase directs the cyclization toward the formation of cycloartane-type triterpene skeletons, which are characterized by their unique structural features including the presence of a cyclopropane ring between carbon atoms 9 and 19 [3] [20].

Research has demonstrated that oxidosqualene cyclases exhibit remarkable substrate specificity and product selectivity [24] [26]. The enzyme NaOSC1 from Nicotiana attenuata has been characterized as a multifunctional enzyme capable of synthesizing multiple triterpene scaffolds, while NaOSC2 demonstrates selective activity for β-amyrin production [24]. These findings provide insights into the enzymatic mechanisms that may operate in Cimicifuga species for cimigenoside backbone formation.

Table 1: Key Enzymes in Triterpene Skeleton Formation

EnzymeFunctionProductReferences
Squalene synthaseCondensation of farnesyl pyrophosphateSqualene [16] [36]
Squalene epoxidaseEpoxidation of squalene2,3-oxidosqualene [19] [36]
Oxidosqualene cyclaseCyclization of 2,3-oxidosqualeneCycloartane skeleton [24] [26]
Cytochrome P450 enzymesHydroxylation and oxidationModified triterpene scaffolds [15] [16]

Glycosylation Mechanisms

The glycosylation of triterpene aglycones represents a crucial biosynthetic step that transforms lipophilic triterpene skeletons into more water-soluble glycosides, significantly altering their biological properties and cellular transport characteristics [18] [21]. Cimigenoside, specifically identified as cimigenol 3-O-β-D-xylopyranoside, undergoes glycosylation at the C-3 position through the attachment of a xylose moiety via a β-glycosidic linkage [1] [2].

The glycosylation process is mediated by uridine diphosphate-glycosyltransferases, which belong to a multigene family of enzymes that recognize diverse natural products as acceptor molecules [18] [21]. These enzymes utilize uridine diphosphate-sugar donors to catalyze the transfer of sugar moieties to specific hydroxyl groups on the triterpene backbone [29] [31]. In the case of cimigenoside biosynthesis, the glycosyltransferase demonstrates specificity for uridine diphosphate-xylose as the sugar donor and the C-3 hydroxyl group of cimigenol as the acceptor site [1] [18].

Recent advances in glycosyltransferase research have revealed the importance of substrate specificity and regioselectivity in triterpene glycosylation [21] [39]. Studies on UDP-glycosyltransferases from Panax notoginseng have demonstrated that these enzymes can catalyze multiple glycosylation reactions with varying sugar donors, including uridine diphosphate-glucose and uridine diphosphate-xylose [39]. The enzyme UGTPn87 exhibited promiscuous sugar-donor specificity, catalyzing elongation of sugar chains at multiple positions on protopanaxadiol-type saponins [39].

The mechanism of xylose incorporation in cimigenoside biosynthesis follows the general pathway established for pentose glycosylation in plants [29]. The synthesis of uridine diphosphate-xylose requires the activity of uridine diphosphate-xylose synthase, which converts uridine diphosphate-glucuronic acid to the xylose derivative [29]. This enzymatic conversion represents a critical step in providing the appropriate sugar donor for cimigenoside formation.

Table 2: Glycosylation Parameters for Triterpene Glycosyltransferases

EnzymeSugar DonorKm (μM)kcat (s⁻¹)kcat/Km (nM⁻¹s⁻¹)Reference
AtUGT78D2UDP-glucose240.40 ± 10.2428.12 ± 1.71116.97 ± 2.04 [29]
AtUGT78D2UDP-xylose247.06 ± 15.580.61 ± 0.012.47 ± 0.11 [29]
AtUGT78D3 H380QUDP-glucose108.71 ± 12.780.39 ± 0.033.59 ± 0.13 [29]
AtUGT78D3 H380QUDP-xylose152.06 ± 12.232.26 ± 0.0114.86 ± 1.04 [29]

Enzymatic Modifications in Cimicifuga Species

The enzymatic modifications that occur during cimigenoside biosynthesis in Cimicifuga species involve a complex network of oxidative and conjugative enzymes that transform the basic triterpene scaffold into the final bioactive compound [8] [13]. Cytochrome P450 monooxygenases play a central role in these modifications, catalyzing various hydroxylation, epoxidation, and oxidation reactions that introduce functional groups essential for biological activity [15] [16].

Research on triterpene-modifying cytochrome P450 enzymes has identified several subfamilies that participate in the biosynthetic pathway [16]. The CYP716 subfamily demonstrates particular importance in triterpene modification, with different members showing distinct regioselectivity patterns [16]. NaCYP716A419 catalyzes consecutive 3-step oxidation reactions at the C28 position of β-amyrin and related compounds, while NaCYP716C87 performs hydroxylation at the C2α position of various triterpene substrates [16].

The formation of the characteristic cycloartane ring system in cimigenoside precursors involves specialized enzymatic mechanisms that differ from those operating in other triterpene biosynthetic pathways [13] [20]. Studies on Cimicifuga foetida have revealed the presence of novel cycloartane triterpene glycosides with unique structural features, including cyclic carbonate groups and trinortriterpene derivatives [17] [20]. These findings suggest the involvement of additional enzymatic activities beyond the standard hydroxylation and glycosylation reactions.

Chlorination reactions represent an unusual modification pathway identified in Cimicifuga racemosa triterpene glycosides [13]. The major triterpene glycoside from this species was found to be 25-chlorodeoxycimigenol-3-O-β-D-xyloside, demonstrating that deoxychlorination can occur as a significant diversification mechanism [13]. This chlorination process converts relatively polar triterpene alcohols into more lipophilic chlorohydrin derivatives, potentially enhancing their pharmacokinetic properties [13].

The enzymatic modifications in Cimicifuga species also include acetylation reactions that introduce acetyl groups at specific positions on the triterpene backbone [8] [22]. Compounds such as 25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranoside demonstrate enhanced biological activity compared to their non-acetylated counterparts, with significantly lower IC50 values in cytotoxicity assays [8]. The enzyme responsible for this acetylation likely belongs to the acetyltransferase family, utilizing acetyl coenzyme A as the acetyl donor [15].

Table 3: Enzymatic Modifications in Cimigenoside Biosynthesis

Modification TypeEnzyme FamilyTarget PositionProductBiological EffectReference
HydroxylationCytochrome P450C-2, C-6, C-28Hydroxylated derivativesEnhanced solubility [16]
GlycosylationUDP-glycosyltransferaseC-3Xyloside formationIncreased bioavailability [18] [29]
AcetylationAcetyltransferaseC-25Acetyl derivativesEnhanced cytotoxicity [8] [15]
ChlorinationUnknown mechanismC-25Chlorohydrin formationAltered pharmacokinetics [13]

Antineoplastic Effects

Cimigenoside demonstrates significant antineoplastic properties through multiple mechanisms of action, targeting both breast and lung cancer cell lines with notable efficacy. The compound's anti-cancer effects are mediated through diverse molecular pathways that collectively contribute to tumor suppression [1] [2] [3].

Breast Cancer Cell Proliferation Inhibition

Cimigenoside exhibits potent anti-proliferative effects against human breast cancer cells through its novel function as a gamma-secretase inhibitor. The compound specifically targets the gamma-secretase/Notch axis, demonstrating significant inhibitory effects on breast cancer cell proliferation and metastasis [1]. Research findings indicate that Cimigenoside functions by inhibiting the activation of presenilin-1 (PSEN-1), the catalytic subunit of gamma-secretase, thereby disrupting the Notch signaling pathway that is crucial for cancer cell survival and proliferation [1] [4].

The mechanism of action involves the suppression of Notch protein cleavage mediated by PSEN-1, which subsequently leads to reduced cellular proliferation and enhanced apoptosis in breast cancer cells [1]. Molecular docking studies have revealed the specific binding mode of Cimigenoside with gamma-secretase, providing insights into its targeted therapeutic potential [1]. The compound's effectiveness is demonstrated through dose-dependent inhibition patterns, indicating a direct correlation between Cimigenoside concentration and anti-proliferative activity [1].

Lung Cancer Metastasis Suppression

In lung cancer models, particularly using the A549 cell line, Cimigenoside demonstrates comprehensive anti-metastatic properties by targeting multiple aspects of cancer progression. The compound effectively suppresses cell proliferation, migration, and invasion while simultaneously inducing apoptosis through the nuclear factor-kappa B (NF-κB) pathway modulation [2] [3] [5].

Experimental evidence shows that Cimigenoside treatment results in time- and dose-dependent suppression of A549 cell viabilities, with significant reductions observed across multiple timepoints and concentration ranges [2] [5]. The anti-metastatic effects are particularly evident in wound healing assays, where Cimigenoside treatment leads to smaller wound closure areas, indicating reduced cell migration capacity [2] [5]. Transwell invasion assays further confirm the compound's ability to inhibit cancer cell invasiveness in a dose-dependent manner [2] [5].

The molecular mechanism underlying these effects involves the suppression of NF-κB signaling, specifically through the downregulation of the p65 subunit and upregulation of inhibitor of nuclear factor kappa B alpha (IκBα) at the protein level [2] [5]. This pathway modulation results in reduced expression of genes associated with metastasis and invasion, effectively limiting the cancer cells' ability to spread and establish secondary tumors [2] [5].

Immunomodulatory Properties

Cimigenoside exhibits profound immunomodulatory effects, particularly in the context of airway inflammation and immune system regulation. These properties are characterized by the compound's ability to modulate neutrophil infiltration and regulate cytokine and chemokine production [6] [7].

Neutrophil Infiltration Inhibition

Research using poly(I:C)-induced airway inflammation mouse models demonstrates that Cimigenoside effectively prevents neutrophil infiltration into lung tissues [6] [7]. The compound achieves this effect through the suppression of key chemokines responsible for neutrophil recruitment, particularly CXCL2 and CXCL10 [6] [7]. Oral administration of Cimigenoside results in significant reductions in neutrophil accumulation in the lungs, as evidenced by histological analysis and differential cell counting in bronchoalveolar lavage fluid [6] [7].

The mechanism involves the modulation of chemokine gradients that normally attract neutrophils to sites of inflammation. By reducing the production and expression of neutrophil chemoattractants, Cimigenoside effectively dampens the inflammatory response and prevents excessive immune cell recruitment that can lead to tissue damage [6] [7]. This property positions Cimigenoside as a potential therapeutic agent for conditions characterized by neutrophilic inflammation, such as acute respiratory distress syndrome and chronic obstructive pulmonary disease [6] [7].

Cytokine and Chemokine Regulation

Cimigenoside demonstrates comprehensive regulatory effects on the production and expression of various inflammatory mediators. In poly(I:C)-induced inflammation models, the compound significantly suppresses the production of CXCL2 and CXCL10, two critical chemokines involved in immune cell recruitment and activation [6] [7]. Additionally, Cimigenoside reduces the expression of adhesion molecules including P-selectin and vascular cell adhesion molecule 1 (VCAM1), which are essential for leukocyte adhesion and transmigration across vascular endothelium [6] [7].

In human airway epithelial cell lines (BEAS-2B cells), Cimigenoside treatment effectively inhibits poly(I:C)-induced production of inflammatory cytokines and chemokines [6] [7]. This broad-spectrum anti-inflammatory activity suggests that Cimigenoside may serve as a multi-target therapeutic agent capable of modulating various aspects of the inflammatory cascade simultaneously [6] [7]. The compound's ability to regulate both pro-inflammatory and adhesion molecules indicates its potential for treating inflammatory diseases characterized by excessive immune activation [6] [7].

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of Cimigenoside are mediated through sophisticated molecular mechanisms that target key signaling pathways involved in inflammatory responses. The primary mechanism involves the modulation of the NF-κB signaling pathway, which serves as a central regulator of inflammatory gene expression [2] [5] [8].

Cimigenoside achieves its anti-inflammatory effects through negative modulation of NF-κB pathway activation, specifically by reducing the expression of the p65 subunit while simultaneously increasing the expression of IκBα [2] [5]. This dual action effectively prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of inflammatory genes [2] [5]. The mechanism is particularly well-characterized in A549 lung cancer cells, where Western blot analysis demonstrates significant changes in protein expression levels following Cimigenoside treatment [2] [5].

Research indicates that Cimigenoside's anti-inflammatory activity extends beyond NF-κB modulation to include effects on other inflammatory pathways and mediators [8]. Studies using Cimicifuga racemosa extracts, which contain Cimigenoside as a major component, show significant reductions in lipopolysaccharide-induced release of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in human whole blood cultures [8]. These effects are concentration- and time-dependent, indicating a direct relationship between Cimigenoside exposure and anti-inflammatory response [8].

Detailed Research Findings

Table 1: Cimigenoside Antineoplastic Effects
ActivityModelMechanismEvidence
Breast Cancer Cell Proliferation InhibitionHuman breast cancer cellsγ-secretase/Notch axis inhibition, PSEN-1 suppressionDose-dependent inhibition via γ-secretase inhibition [1]
Breast Cancer Cell EMT SuppressionHuman breast cancer cellsNotch signaling pathway inhibitionEMT suppression through Notch pathway [1]
Breast Cancer Cell Apoptosis InductionHuman breast cancer cellsMitochondrial apoptosis pathway activationIncreased apoptosis rates in dose-dependent manner [1]
Lung Cancer Cell Proliferation Inhibition (A549)A549 lung cancer cellsNF-κB pathway suppression, p65 downregulationTime and dose-dependent proliferation suppression [2] [5]
Lung Cancer Cell Migration InhibitionA549 lung cancer cellsNF-κB pathway modulationDose-dependent reduction in wound healing [2] [5]
Lung Cancer Cell Invasion InhibitionA549 lung cancer cellsNF-κB pathway modulationDose-dependent reduction in Transwell invasion [2] [5]
Lung Cancer Cell Apoptosis InductionA549 lung cancer cellsBcl-2 downregulation, Bax/caspase-3/caspase-9 upregulationFlow cytometry confirmed dose-dependent apoptosis [2] [5]
Table 2: Cimigenoside Immunomodulatory Properties
ActivityModelMechanismEvidence
Neutrophil Infiltration InhibitionPoly(I:C)-induced airway inflammation miceSuppression of chemokine productionPrevented neutrophil infiltration in lung tissue [6] [7]
Cytokine Regulation - CXCL2 SuppressionPoly(I:C)-induced mice, BEAS-2B cellsReduced production and expressionSignificant reduction in CXCL2 levels [6] [7]
Chemokine Regulation - CXCL10 SuppressionPoly(I:C)-induced mice, BEAS-2B cellsReduced production and expressionSignificant reduction in CXCL10 levels [6] [7]
Adhesion Molecule Regulation - P-selectinPoly(I:C)-induced airway inflammation miceExpression suppressionReduced P-selectin expression [6] [7]
Vascular Adhesion Molecule Regulation - VCAM1Poly(I:C)-induced airway inflammation miceExpression suppressionReduced VCAM1 expression [6] [7]
Inflammatory Response SuppressionHuman airway epithelial cells (BEAS-2B)Multiple cytokine and chemokine inhibitionInhibited poly(I:C)-induced inflammatory responses [6] [7]
Table 3: Cimigenoside Anti-inflammatory Mechanisms
Pathway/TargetEffectModelMechanism
NF-κB SignalingSuppressionA549 lung cancer cellsNegative modulation of NF-κB pathway activation [2] [5]
p65 SubunitDownregulationA549 lung cancer cellsReduced protein expression levels [2] [5]
IκBαUpregulationA549 lung cancer cellsIncreased protein expression levels [2] [5]
Inflammatory CytokinesReductionMultiple cell linesTranscriptional and post-transcriptional regulation [8]
Pro-inflammatory MediatorsInhibitionVarious inflammatory modelsMultiple pathway interference [6] [7]

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

620.39243336 g/mol

Monoisotopic Mass

620.39243336 g/mol

Heavy Atom Count

44

UNII

1CW26VCP4H

Other CAS

27994-11-2

Wikipedia

Cimigenol xyloside

Dates

Last modified: 04-15-2024

Explore Compound Types